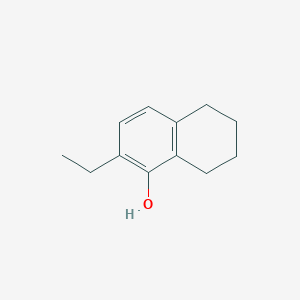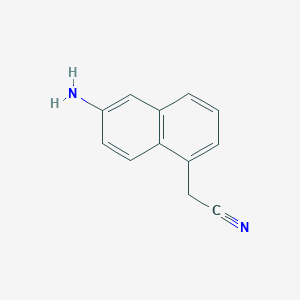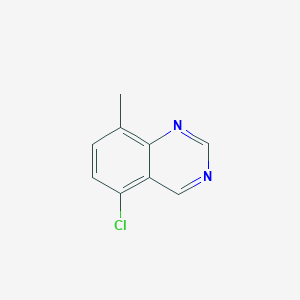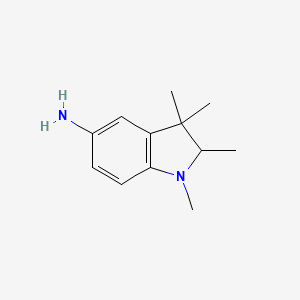
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene that have been partially hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-ethyl-1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
2-Ethyl-1-naphthol+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation reactors with efficient catalysts ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can be performed using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-one
Reduction: this compound (if starting from a ketone)
Substitution: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-yl halides
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydronaphthalenes and may confer specific properties that are advantageous in certain applications.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h7-8,13H,2-6H2,1H3 |
InChI-Schlüssel |
CZDKTPNLYRZSOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(CCCC2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)

![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)







![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)

